2-Nitrobiphenyl-2',3',4',5',6'-d5

Übersicht

Beschreibung

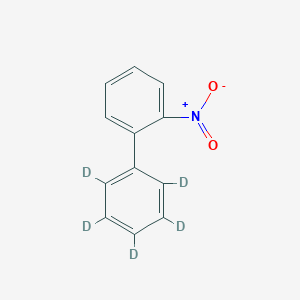

2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled compound with the molecular formula C12H4D5NO2 and a molecular weight of 204.24 . This compound is a stable isotope-labeled version of 2-Nitrobiphenyl, which is used in various scientific research applications.

Vorbereitungsmethoden

The synthesis of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 involves the introduction of deuterium atoms into the biphenyl structure. One common synthetic route starts with the deuteration of benzene to produce deuterated benzene (C6D6). This is followed by nitration to introduce the nitro group, resulting in 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research, including:

Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: The compound is used in metabolic studies to trace the pathways of nitroaromatic compounds in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nitroaromatic drugs.

Industry: The compound is used in the development of new materials and chemicals, particularly in the field of stable isotope labeling

Wirkmechanismus

The mechanism of action of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .

Vergleich Mit ähnlichen Verbindungen

2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

2-Nitrobiphenyl: The non-deuterated version with similar chemical properties but without the benefits of stable isotope labeling.

2-Nitrodiphenyl-d9: Another deuterium-labeled compound with a different labeling pattern.

2-Phenylnitrobenzene: A structurally similar compound without deuterium labeling

These comparisons highlight the uniqueness of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 in terms of its stability and applications in scientific research.

Biologische Aktivität

2-Nitrobiphenyl-2',3',4',5',6'-d5 is a deuterated derivative of nitrobiphenyl, a compound that has garnered attention in various fields of research, particularly in toxicology and environmental science. Its unique isotopic labeling allows for precise tracking in biological systems, making it a valuable tool for studying biological activity and mechanisms of action.

- Molecular Formula : C₁₂H₄D₅NO₂

- Molecular Weight : 204.24 g/mol

- CAS Number : 64420-97-9

Synthesis

The synthesis of this compound can be achieved through various methods, including the Ullmann reaction, which involves the coupling of nitrobenzene derivatives with aryl halides in the presence of copper catalysts. The reaction conditions typically include heating under nitrogen protection to ensure purity and yield.

The biological activity of this compound primarily relates to its interactions with biological macromolecules. As a nitroaromatic compound, it has been studied for its potential mutagenic and carcinogenic properties.

- Mutagenicity : Studies have indicated that nitrobiphenyl compounds can induce mutations in bacterial and mammalian cells. The nitro group can undergo reduction to form reactive intermediates, which may interact with DNA, leading to strand breaks or adduct formation.

- Toxicity Profiles : In vivo studies have shown that exposure to nitrobiphenyl compounds can lead to various toxic effects, including hepatotoxicity and neurotoxicity. These effects are often dose-dependent and vary based on the route of exposure (oral, dermal, or inhalation).

Case Studies

- In Vitro Studies : A study conducted on human liver cell lines demonstrated that this compound induces oxidative stress, leading to apoptosis. The mechanism involved the generation of reactive oxygen species (ROS), which activated apoptotic pathways.

- Animal Models : Research involving rats exposed to nitrobiphenyl compounds showed significant liver damage and alterations in liver enzyme levels. Histopathological examinations revealed necrosis and inflammation, indicating a clear link between exposure and hepatic toxicity.

Data Tables

Toxicological Profile

The toxicological profile of this compound suggests significant health risks associated with exposure:

- Acute Toxicity : Symptoms may include headaches, dizziness, and gastrointestinal disturbances.

- Chronic Exposure Risks : Long-term exposure has been linked to increased cancer risk due to its mutagenic properties.

Environmental Impact

Due to its potential toxicity, this compound is also a concern in environmental studies. Its persistence in soil and water systems raises questions about bioaccumulation and ecological effects.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJKKXRJMXIKSR-FSTBWYLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617870 | |

| Record name | 2-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64420-97-9 | |

| Record name | 2-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.